

Technical Guide: Structure-Activity Relationship of Substituted 2,6-Bis-Benzylidene Cyclohexanones

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Compound of Interest

Compound Name:	2,6-BIS[(2-METHYLPHENYL)METHYLENE]CYCLOHEXAN-1-ONE
CAS No.:	85391-70-4
Cat. No.:	B185653

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Executive Summary

The Stability-Potency Nexus: Curcumin is a pharmacologically active polyphenol with significant anticancer potential, yet its clinical utility is severely hampered by poor bioavailability and rapid hydrolytic degradation of its central

-diketone moiety.^[1]

2,6-Bis-benzylidene cyclohexanones (BBCH) represent a critical class of "Monocarbonyl Analogs of Curcumin" (MACs). By replacing the unstable

-diketone linker with a rigid, stable cyclohexanone ring, researchers retain the pharmacophore—the

-unsaturated ketone (Michael acceptor)—while significantly enhancing metabolic stability.

This guide provides a technical analysis of the Structure-Activity Relationship (SAR) of BBCH derivatives, comparing them against the parent compound (Curcumin) and alternative linkers (Cyclopentanone), supported by experimental protocols and mechanistic insights.

Part 1: The Chemical Scaffold & Synthesis[2][3]

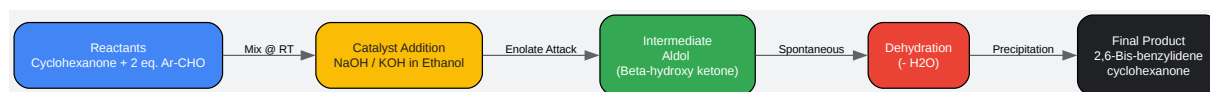
The Pharmacophore

The core activity of BBCH derivatives stems from the bis-enone system. The central cyclohexanone ring locks the two benzylidene wings into a specific conformation.

- Michael Acceptors: The exocyclic double bonds (-unsaturated ketones) are highly electrophilic.
- Mechanism: They preferentially alkylate nucleophilic thiol groups (cysteine residues) on specific proteins (e.g., NF- κ B, Thioredoxin Reductase) via Michael addition.

Synthesis Workflow (Claisen-Schmidt Condensation)

The synthesis is a base-catalyzed aldol condensation. It is robust, high-yielding, and atom-economical.



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Figure 1: The Claisen-Schmidt condensation pathway for synthesizing BBCH derivatives.

Part 2: Comparative SAR Analysis Substituent Effects (Electronic & Steric)

The biological activity is heavily modulated by the substituents on the phenyl rings.

Substituent Class	Examples	Effect on Cytotoxicity (IC50)	Mechanism/Rationale
Unsubstituted	H	Moderate (Baseline)	Lacks specific lipophilic interactions.
Electron Withdrawing (EWG)	F, Cl, NO	High Potency (Decrease IC50)	Increases the electrophilicity of the enone, enhancing Michael addition to thiols. Halogens also improve membrane permeability.
Electron Donating (EDG)	OMe, OH	Variable	3,4,5-trimethoxy patterns mimic Combretastatin A-4 (tubulin binding). Single ortho-OH can form H-bonds but may reduce lipophilicity.
Steric Bulk	t-Butyl	Low Potency	Large groups, especially at the ortho position, disrupt the planarity required for DNA intercalation or protein binding pocket fit.

Linker Comparison: The "Ring Size" Effect

While this guide focuses on Cyclohexanones (6-membered), comparing them to Cyclopentanones (5-membered) and Acetone (Acyclic) is crucial for context.

Linker Type	Structure	Stability	Cytotoxicity (General Trend)	Notes
Cyclopentanone	5-Membered Ring	High	Highest	The 5-membered ring imposes a more planar configuration, maximizing conjugation and DNA binding affinity.
Cyclohexanone	6-Membered Ring	High	High	Slightly non-planar (chair-like twist) compared to cyclopentanone, but often exhibits better solubility and distinct selectivity profiles.
Acetone	Acyclic	Moderate	Moderate	Flexible linker allows free rotation, reducing binding specificity compared to rigid cyclic analogs.
Curcumin	-Diketone	Low	Low/Moderate	Rapid metabolic degradation; poor bioavailability limits clinical use despite high intrinsic potential.

Representative Data (Cytotoxicity against Cancer Lines)

Data synthesized from comparative studies (e.g., Dimmock et al., Liang et al.)

Compound ID	R-Group (Phenyl)	Linker	IC50 (Molt-4/Leukemia)	IC50 (MCF-7/Breast)	Relative Potency
Curcumin	4-OH, 3-OMe	-Diketone	~20 M	~15 M	1x (Baseline)
BBCH-1	H	Cyclohexanone	4.5 M	8.2 M	~2-4x
BBCH-2	2-F (Ortho-Fluoro)	Cyclohexanone	0.5 M	1.2 M	>15x
BBCH-3	4-NO	Cyclohexanone	1.1 M	2.5 M	~8x
BCP-Analog	2-F	Cyclopentanone	0.2 M	0.8 M	Highest Potency

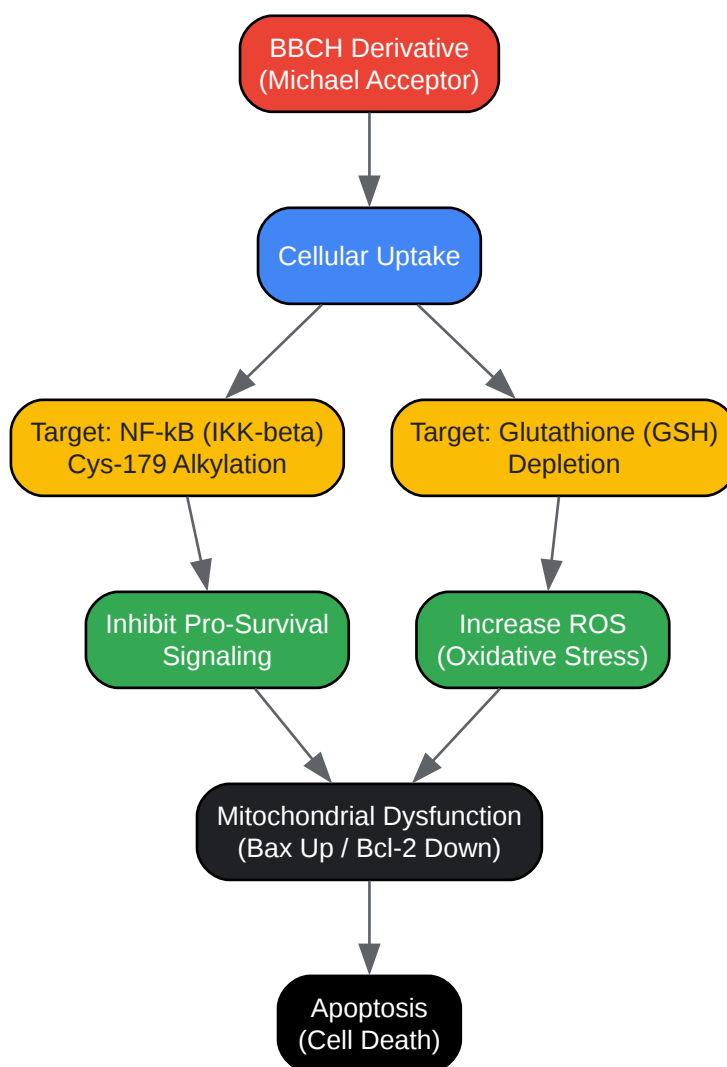
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Key Insight: While the Cyclopentanone analog is slightly more potent, the Cyclohexanone (BBCH-2) still vastly outperforms Curcumin and offers a distinct chemical space for patentability and toxicity management.

Part 3: Mechanism of Action

The anticancer activity of BBCH derivatives is multi-modal but centers on the "Cysteine Switch."

- Thiol Alkylation: The enone alkylates Cys-179 on IKK
(inhibiting NF-
B) or thioredoxin reductase.
- ROS Generation: Depletion of cellular glutathione (GSH) leads to oxidative stress.
- Apoptosis: Mitochondrial membrane potential loss
Cytochrome C release
Caspase activation.



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Figure 2: The dual-pathway mechanism initiated by thiol-alkylation of BBCH derivatives.

Part 4: Experimental Protocols

Synthesis Protocol: 2,6-bis(substituted-benzylidene)cyclohexanone

Standard Operating Procedure (Self-Validating)

Reagents:

- Cyclohexanone (10 mmol)
- Substituted Benzaldehyde (20-22 mmol)
- Ethanol (95%, 20 mL)
- NaOH (10% aqueous solution, 5 mL) or HCl (conc.) for acid catalysis.

Procedure:

- Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of cyclohexanone and 20 mmol of the chosen benzaldehyde in 20 mL ethanol.
- Catalysis: Add 5 mL of 10% NaOH dropwise while stirring.
 - Observation: The solution typically turns yellow/orange immediately (formation of the chalcone chromophore).
- Reaction: Stir at room temperature for 2–4 hours.
 - Validation: Monitor via TLC (Hexane:Ethyl Acetate 4:1). Disappearance of the benzaldehyde spot indicates completion.
- Work-up:
 - Pour the reaction mixture into crushed ice/water (100 mL) containing a small amount of HCl (to neutralize excess base).

- A solid precipitate will form.[2][3]
- Purification: Filter the solid. Recrystallize from hot ethanol or ethyl acetate/hexane mixture.
 - Purity Check: Sharp melting point and single spot on TLC.

In Vitro Cytotoxicity Assay (MTT)

To determine IC50 values.

- Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in 96-well plates (5,000 cells/well). Incubate for 24h.
- Treatment: Add BBCH derivatives dissolved in DMSO at varying concentrations (0.1, 1, 5, 10, 50, 100 M).
 - Control: DMSO vehicle control (< 0.1% final concentration).
 - Positive Control: Curcumin or Doxorubicin.
- Incubation: Incubate for 48 or 72 hours.
- Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
- Analysis: Read absorbance at 570 nm. Calculate % Viability.
 - Calculation: Plot Log(Concentration) vs. % Inhibition to derive IC50 using non-linear regression.

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